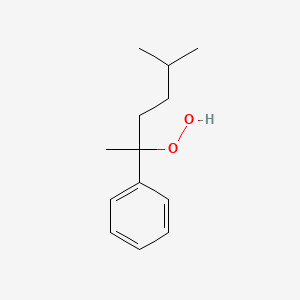
5-Methyl-2-phenylhexane-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-phenylhexane-2-peroxol is an organic peroxide compound characterized by the presence of a peroxol group attached to a hexane backbone with methyl and phenyl substituents. Organic peroxides are known for their reactivity and are often used as initiators in polymerization reactions and as oxidizing agents in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenylhexane-2-peroxol typically involves the reaction of 5-Methyl-2-phenylhexan-2-ol with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions include maintaining a low temperature to prevent decomposition of the peroxide and using a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the product. Safety measures are crucial due to the reactive nature of organic peroxides.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenylhexane-2-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can oxidize other compounds, making it useful in organic synthesis.
Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols.
Substitution: The compound can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and controlled temperatures.
Major Products Formed
Oxidation: Products include ketones, aldehydes, and carboxylic acids.
Reduction: Products include alcohols and hydrocarbons.
Substitution: Products vary widely based on the substituent introduced.
Scientific Research Applications
5-Methyl-2-phenylhexane-2-peroxol has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cell signaling.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenylhexane-2-peroxol involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate polymerization reactions or oxidize other compounds. The molecular targets and pathways involved include:
Polymerization: Initiation of chain reactions leading to the formation of polymers.
Oxidation: Oxidation of organic substrates through radical intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-phenylhexane-2-peroxol
- 5-Methyl-2-phenylhexan-2-ol
- 2-Phenylhexane-2-peroxol
Uniqueness
5-Methyl-2-phenylhexane-2-peroxol is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organic peroxides. Its methyl and phenyl substituents influence its chemical behavior, making it suitable for specific applications in polymerization and oxidation reactions.
Properties
CAS No. |
85981-61-9 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(2-hydroperoxy-5-methylhexan-2-yl)benzene |
InChI |
InChI=1S/C13H20O2/c1-11(2)9-10-13(3,15-14)12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3 |
InChI Key |
FQTZQOJDVAWDQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)(C1=CC=CC=C1)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-ethoxybenzoate](/img/structure/B14407584.png)
methyl}(dimethyl)silanol](/img/structure/B14407589.png)
![1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine](/img/structure/B14407592.png)
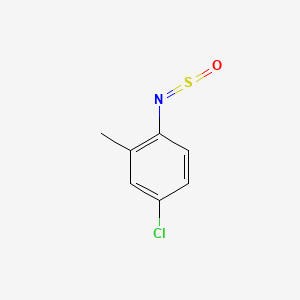
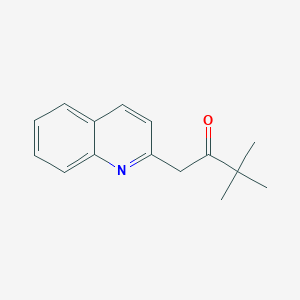
![pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene](/img/structure/B14407605.png)
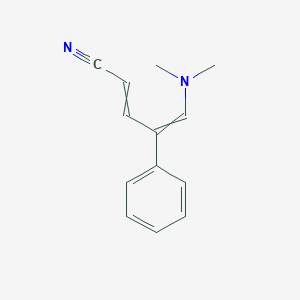
![2-[(6-Aminopurin-9-yl)methoxy]propane-1,3-diol;phosphoric acid](/img/structure/B14407614.png)
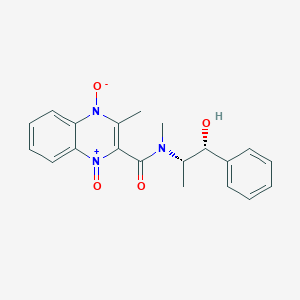
![3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14407633.png)
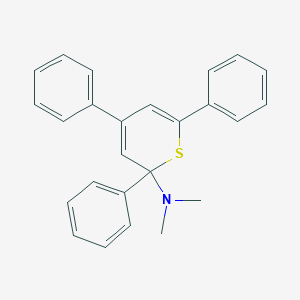
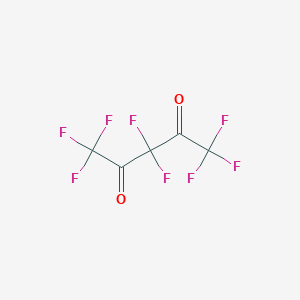
![9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14407656.png)
![2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B14407686.png)
